Methyl 4-O-(a-D-mannopyranosyl)-a-D-mannopyranoside
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Overview
Description
Methyl 4-O-(a-D-mannopyranosyl)-a-D-mannopyranoside is a synthetic glycosylated oligosaccharide. It is a polysaccharide composed of various monosaccharides, specifically mannosylated derivatives. This compound is used extensively in the study of glycosylation and carbohydrate metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-O-(a-D-mannopyranosyl)-a-D-mannopyranoside can be synthesized through glycosylation reactions. The process typically involves the use of glycosyl donors and acceptors under specific conditions. For instance, the reaction may involve the use of a glycosyl donor such as methyl 4-O-(a-D-mannopyranosyl) chloride and a glycosyl acceptor like a-D-mannopyranoside. The reaction is often catalyzed by Lewis acids such as boron trifluoride etherate.
Industrial Production Methods
Industrial production of this compound involves large-scale glycosylation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-O-(a-D-mannopyranosyl)-a-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur with nucleophiles like hydroxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydroxide ions in aqueous solution.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often resulting in the formation of alcohols.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-O-(a-D-mannopyranosyl)-a-D-mannopyranoside is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other sugars and carbohydrates.
Biology: The compound is used to study glycosylation processes and carbohydrate metabolism.
Medicine: It is utilized in the synthesis of glycoproteins for immunology research.
Industry: The compound is used in the production of pharmaceuticals and other glycosylated products.
Mechanism of Action
The mechanism of action of Methyl 4-O-(a-D-mannopyranosyl)-a-D-mannopyranoside involves its interaction with specific enzymes and receptors involved in glycosylation processes. The compound acts as a substrate for glycosyltransferases, facilitating the transfer of glycosyl groups to target molecules. This process is crucial in the formation of glycoproteins and other glycosylated compounds.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-O-(a-D-mannopyranosyl)-b-D-mannopyranoside
- Methyl 4-O-(a-D-glucopyranosyl)-a-D-mannopyranoside
- Methyl 4-O-(a-D-galactopyranosyl)-a-D-mannopyranoside
Uniqueness
Methyl 4-O-(a-D-mannopyranosyl)-a-D-mannopyranoside is unique due to its specific glycosylation pattern, which makes it a valuable tool in the study of carbohydrate metabolism and glycosylation processes. Its structure allows for specific interactions with glycosyltransferases, making it an essential compound in the synthesis of glycoproteins and other glycosylated molecules.
Properties
Molecular Formula |
C13H24O11 |
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Molecular Weight |
356.32 g/mol |
IUPAC Name |
(2R,3S,4S,5S,6R)-2-[(2R,3S,4R,5S,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)8(18)11(5(3-15)23-12)24-13-9(19)7(17)6(16)4(2-14)22-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7+,8-,9+,10+,11-,12+,13-/m1/s1 |
InChI Key |
FHNIYFZSHCGBPP-HWPWYXKTSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origin of Product |
United States |
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